2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol
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Overview
Description
2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used as a research tool to investigate the biochemical and physiological effects of various drugs and compounds. In
Mechanism of Action
The mechanism of action of 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol involves the selective inhibition of specific neurotransmitter receptors and ion channels in the body. This compound acts as a competitive antagonist at the α-adrenergic receptor and the 5-HT2A receptor, which are both involved in the regulation of the cardiovascular system and the nervous system. Additionally, this compound can selectively block the activity of certain ion channels in the heart, which can lead to changes in heart rate and contractility.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific receptors and ion channels that are targeted. In general, this compound can lead to changes in heart rate and contractility, as well as changes in the activity of the nervous system. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in some animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol in lab experiments is its high selectivity for specific receptors and ion channels. This allows researchers to selectively investigate the effects of various drugs and compounds on specific pathways in the body. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient research tool.
One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on some animal models, particularly at high doses. Additionally, this compound may not accurately reflect the effects of drugs and compounds in humans, as there may be differences in receptor and ion channel expression between species.
Future Directions
There are many potential future directions for research involving 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol. One area of interest is the investigation of the effects of this compound on different ion channels and receptors in the body. Additionally, this compound may be useful in studying the effects of drugs and compounds on specific pathways in the body, particularly in the nervous system and cardiovascular system. Finally, further research is needed to investigate the potential toxicity of this compound and to determine the appropriate dosages for use in lab experiments.
Synthesis Methods
The synthesis of 2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol involves the reaction of N-benzylpiperidine with nitroethane in the presence of a reducing agent such as sodium borohydride. The reaction produces the desired compound, which can be purified through recrystallization or column chromatography. This synthesis method has been widely used in the scientific community, and the resulting compound is of high purity and quality.
Scientific Research Applications
2-[1-(3-nitrobenzyl)-2-piperidinyl]ethanol is commonly used as a research tool to investigate the biochemical and physiological effects of various drugs and compounds. This compound is particularly useful in studying the mechanism of action of drugs that act on the nervous system, as it can be used to selectively inhibit the activity of specific neurotransmitter receptors. Additionally, this compound has been used to investigate the effects of various drugs on the cardiovascular system, as it can selectively block the activity of certain ion channels in the heart.
properties
IUPAC Name |
2-[1-[(3-nitrophenyl)methyl]piperidin-2-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-7-13-5-1-2-8-15(13)11-12-4-3-6-14(10-12)16(18)19/h3-4,6,10,13,17H,1-2,5,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYDVBLKIUXOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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